N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
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Overview
Description
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the ethoxybenzamide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine moiety, potentially leading to the formation of amines.
Substitution: The benzylidene group can participate in substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action for N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide stands out due to its ethoxybenzamide group, which can enhance its solubility and bioavailability compared to similar compounds. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
765276-41-3 |
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Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-2-26-13-8-6-12(7-9-13)18(25)21-11-17(24)23-22-10-14-15(19)4-3-5-16(14)20/h3-10H,2,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
OCBQCDYKSYJKQH-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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